molecular formula C14H21N3OS B12228819 4-[2-Methyl-6-(oxan-4-yl)pyrimidin-4-yl]thiomorpholine

4-[2-Methyl-6-(oxan-4-yl)pyrimidin-4-yl]thiomorpholine

Cat. No.: B12228819
M. Wt: 279.40 g/mol
InChI Key: CVCMDCGHWNUNRM-UHFFFAOYSA-N
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Description

4-[2-Methyl-6-(oxan-4-yl)pyrimidin-4-yl]thiomorpholine is a complex organic compound that features a pyrimidine ring substituted with a thiomorpholine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Methyl-6-(oxan-4-yl)pyrimidin-4-yl]thiomorpholine typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-[2-Methyl-6-(oxan-4-yl)pyrimidin-4-yl]thiomorpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups .

Mechanism of Action

The mechanism of action of 4-[2-Methyl-6-(oxan-4-yl)pyrimidin-4-yl]thiomorpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through various pathways, such as inhibition of enzyme activity, binding to receptor sites, or intercalation into DNA .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives and thiomorpholine-containing molecules. Examples are:

  • 2-Methyl-6-(oxan-4-yl)pyrimidin-4-amine
  • 4-Methyl-6-(oxan-4-yloxy)pyrimidine

Uniqueness

What sets 4-[2-Methyl-6-(oxan-4-yl)pyrimidin-4-yl]thiomorpholine apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C14H21N3OS

Molecular Weight

279.40 g/mol

IUPAC Name

4-[2-methyl-6-(oxan-4-yl)pyrimidin-4-yl]thiomorpholine

InChI

InChI=1S/C14H21N3OS/c1-11-15-13(12-2-6-18-7-3-12)10-14(16-11)17-4-8-19-9-5-17/h10,12H,2-9H2,1H3

InChI Key

CVCMDCGHWNUNRM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCSCC2)C3CCOCC3

Origin of Product

United States

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